Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.35 g/mol . This compound is part of the azaspirodecane family, which is characterized by a spirocyclic structure containing nitrogen. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of this compound with various reagents under controlled conditions. One common method involves the use of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a precursor . The reaction conditions often include the use of solvents such as methanol and reagents like sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with appropriate leaving groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its spirocyclic structure. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
- Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Uniqueness
Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carboxylate functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Biological Activity
Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including case studies, research results, and relevant data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 257.326 g/mol
- CAS Number : 240401-09-6
This compound is characterized by the presence of a spirocyclic structure, which is often associated with unique biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial in mitigating oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
- Neuroprotective Effects : Studies have shown that derivatives of spiro compounds can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Case Study 1: Neuroprotection in HepG2 Cells
A study investigated the effects of this compound on human hepatoma cell line HepG2 under oxidative stress induced by tert-butyl hydroperoxide (t-BHP). The results indicated:
- Cell Viability : Treatment with the compound significantly improved cell viability compared to untreated controls.
- Apoptosis Markers : The compound reduced markers of apoptosis (e.g., caspase activation) and restored mitochondrial membrane potential, suggesting its protective role against oxidative damage.
Treatment Group | Cell Viability (%) | Apoptosis Markers (Caspase 3 Activation) |
---|---|---|
Control | 30 | High |
Compound | 70 | Low |
Case Study 2: Antimicrobial Activity
In vitro testing against various bacterial strains revealed that this compound exhibited significant antibacterial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to its interaction with cellular signaling pathways:
- Antioxidant Mechanism : The compound may enhance the expression of antioxidant enzymes through the Nrf2 pathway, thereby reducing oxidative stress.
- Neuroprotective Mechanism : It may modulate neurotransmitter release and receptor activity, contributing to its neuroprotective effects.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-7-11(16)14(15)8-5-4-6-9-14/h11,16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMIABEMRMQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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